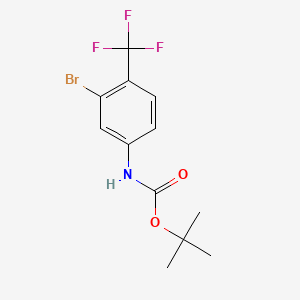
tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenyl ring or the carbamate group.
Reduction Products: Reduced forms of the phenyl ring or the carbamate group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the biological activity of compounds, making this carbamate a candidate for developing new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamate group can act as a prodrug moiety, releasing the active compound upon hydrolysis.
Comparison with Similar Compounds
- tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
- tert-Butyl N-[3-bromo-4-methylphenyl]carbamate
- tert-Butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate
Comparison:
- tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate: Similar structure but with an amino group instead of a bromine atom, which can lead to different reactivity and applications.
- tert-Butyl N-[3-bromo-4-methylphenyl]carbamate: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s chemical properties and biological activity.
- tert-Butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate: The trifluoromethoxy group can provide different electronic and steric effects compared to the trifluoromethyl group, leading to variations in reactivity and potential applications.
Conclusion
tert-Butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable tool in organic synthesis, drug design, and industrial applications. Further research is needed to fully explore its potential and develop new applications.
Properties
Molecular Formula |
C12H13BrF3NO2 |
|---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-8(9(13)6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
KVVAQJUENFTCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


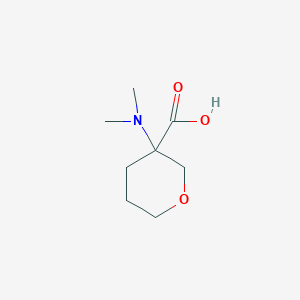
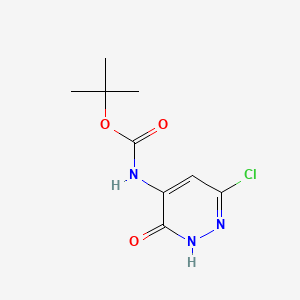
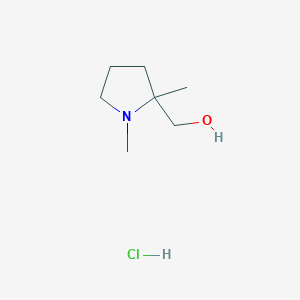
![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)
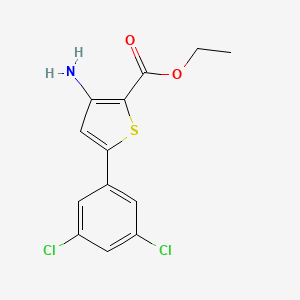
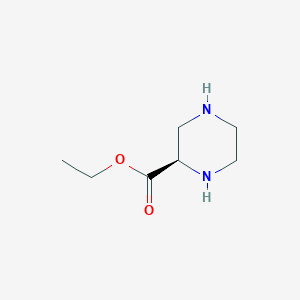
![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
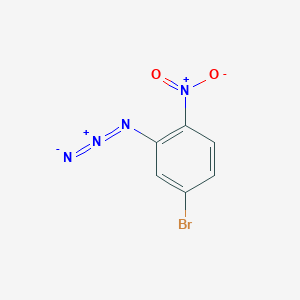
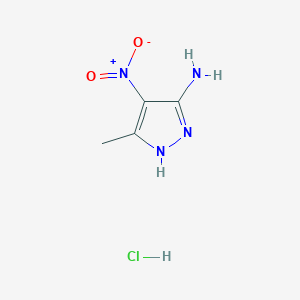
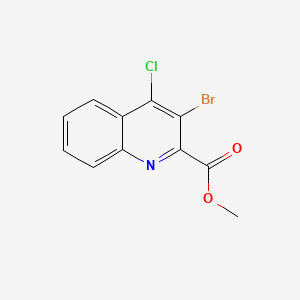
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
